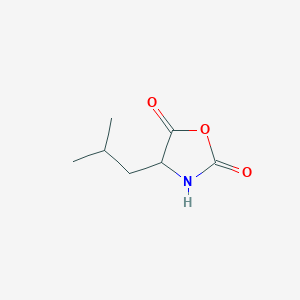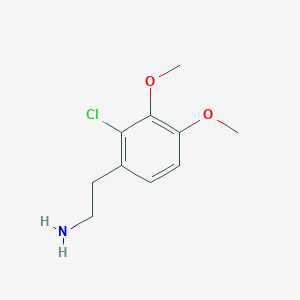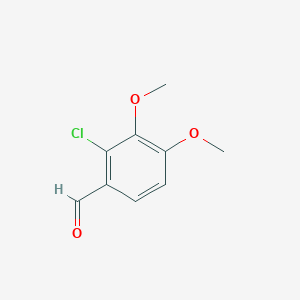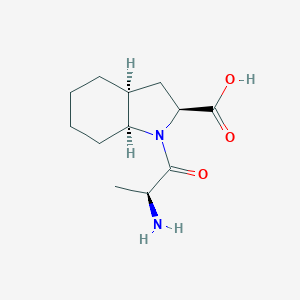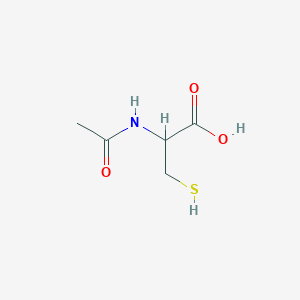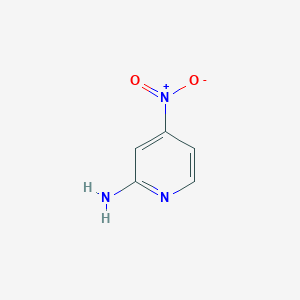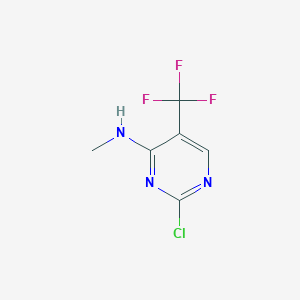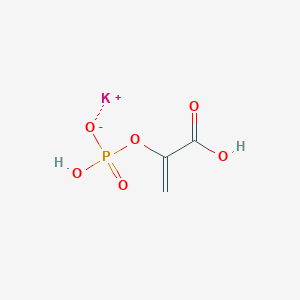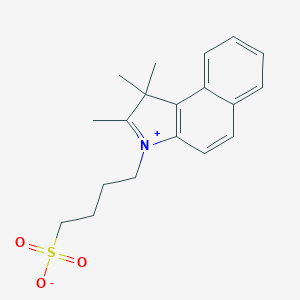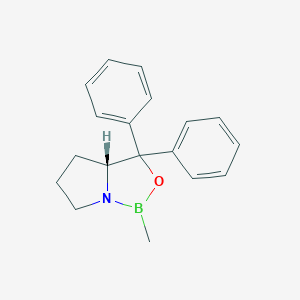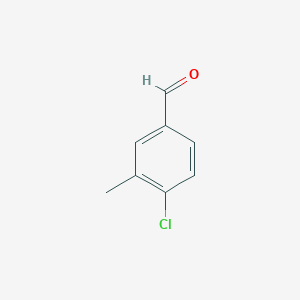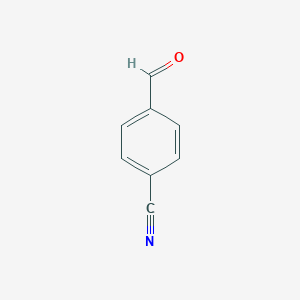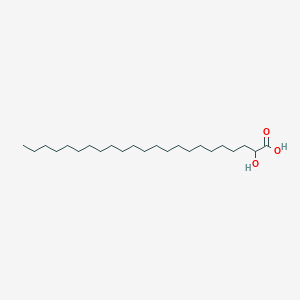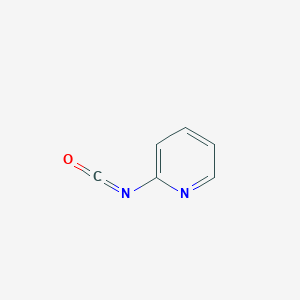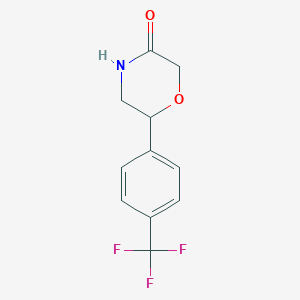
Flumetramide
Overview
Description
Perphenazine enanthate is a typical antipsychotic and a depot antipsychotic ester used primarily in the treatment of schizophrenia. It is marketed under various brand names such as Trilafon Enantat and is administered via intramuscular injection. This compound acts as a long-lasting prodrug of perphenazine, providing sustained therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perphenazine enanthate involves the synthesis of its side chain using toluene and dimethylbenzene as solvents. The process includes a condensation reaction, followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then subjected to temperature rising reflux with acetone and activated carbon, followed by crystallization and drying .
Industrial Production Methods: In industrial settings, the preparation of perphenazine enanthate involves similar steps but optimized for higher yield and efficiency. The side chain synthesis time is reduced, and the drying process is shortened, resulting in improved yield and reaction completeness .
Chemical Reactions Analysis
Types of Reactions: Perphenazine enanthate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines .
Scientific Research Applications
Perphenazine enanthate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders. It is also studied for its potential use in treating nausea and vomiting.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug delivery .
Mechanism of Action
Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is responsible for its antipsychotic effects, as it reduces the positive symptoms of schizophrenia. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects .
Comparison with Similar Compounds
Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic effects.
Chlorpromazine: A lower-potency antipsychotic with a broader spectrum of activity.
Uniqueness: Perphenazine enanthate is unique due to its long-acting depot formulation, which provides sustained therapeutic effects with less frequent dosing. This makes it particularly useful for patients with compliance issues .
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXSCCNACAPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864007 | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-73-7 | |
| Record name | Flumetramide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604P380W06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The article mentions flumetramide as a muscle relaxant containing a morpholine ring. How does the presence of the morpholine structure in various compounds contribute to their diverse pharmacological activities?
A1: While the article does not delve into the specific mechanisms of action of this compound or other morpholine-containing drugs, it highlights the significance of the morpholine ring as a common structural motif in various pharmaceuticals []. The morpholine ring's spatial arrangement of atoms and its ability to participate in hydrogen bonding and other intermolecular interactions likely contribute to its ability to interact with diverse biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


